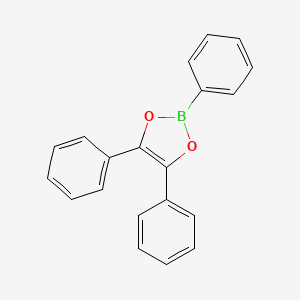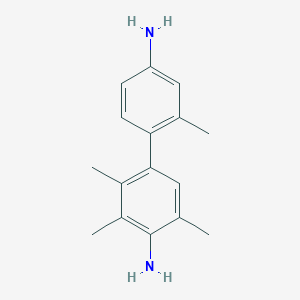![molecular formula C18H20Br2O3 B14737318 1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene CAS No. 6334-19-6](/img/structure/B14737318.png)
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene is an organic compound that belongs to the class of brominated ethers. These compounds are often used in various chemical reactions and have applications in different fields such as materials science, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene typically involves the reaction of 4-(3-bromopropoxy)phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential.
化学反応の分析
Types of Reactions
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Phenols or quinones.
Reduction: Hydrocarbons.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Could be explored for pharmaceutical applications.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action for this compound would depend on its specific application
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Signal transduction pathways, metabolic pathways, etc.
類似化合物との比較
Similar Compounds
- 1-(3-Bromopropoxy)-4-phenoxybenzene
- 1-(3-Bromopropoxy)-4-[4-(2-bromopropoxy)phenoxy]benzene
- 1-(2-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene
Uniqueness
1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene is unique due to its specific substitution pattern, which can influence its reactivity and applications compared to other similar compounds.
特性
CAS番号 |
6334-19-6 |
|---|---|
分子式 |
C18H20Br2O3 |
分子量 |
444.2 g/mol |
IUPAC名 |
1-(3-bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene |
InChI |
InChI=1S/C18H20Br2O3/c19-11-1-13-21-15-3-7-17(8-4-15)23-18-9-5-16(6-10-18)22-14-2-12-20/h3-10H,1-2,11-14H2 |
InChIキー |
BYSWXMQDQWORLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCCBr)OC2=CC=C(C=C2)OCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
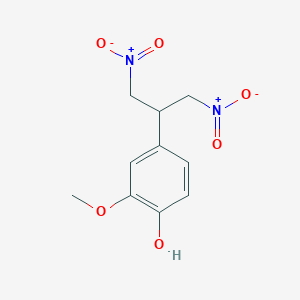
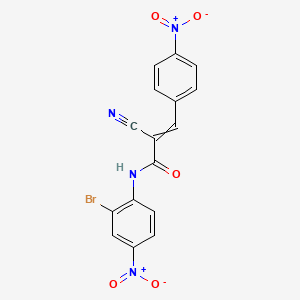

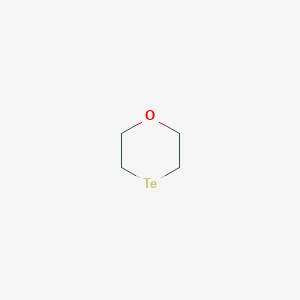
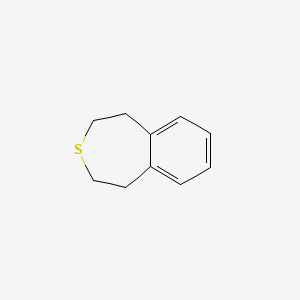
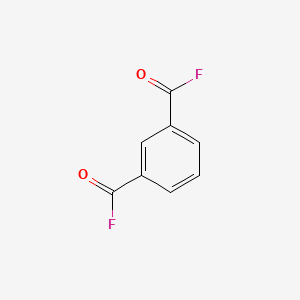
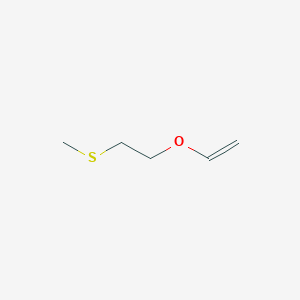

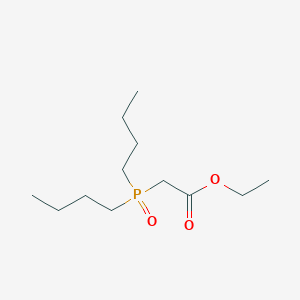
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
